molecular formula C7H2ClF5 B11887560 2-Chloro-3,4-difluorobenzotrifluoride CAS No. 119713-63-2

2-Chloro-3,4-difluorobenzotrifluoride

Cat. No.: B11887560
CAS No.: 119713-63-2
M. Wt: 216.53 g/mol
InChI Key: TVHKVPRZJMODNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3,4-difluorobenzotrifluoride is a versatile halogenated aromatic building block designed for advanced chemical synthesis in research and development. Its structure, featuring chlorine, fluorine, and trifluoromethyl substituents, makes it a valuable intermediate for constructing complex, multi-substituted benzene derivatives. Researchers primarily utilize this compound as a key precursor in the development of active ingredients, including potential agrochemicals such as herbicides and pesticides , as well as in the synthesis of pharmacologically relevant molecules . The presence of multiple halogen atoms allows for selective substitution reactions, enabling the creation of diverse compound libraries for screening and optimization. The trifluoromethyl group is of particular interest due to its ability to enhance metabolic stability, lipophilicity, and overall bioavailability in target molecules . This product is intended for use by qualified researchers in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any form of personal use. Handling should be conducted in accordance with all applicable safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119713-63-2

Molecular Formula

C7H2ClF5

Molecular Weight

216.53 g/mol

IUPAC Name

3-chloro-1,2-difluoro-4-(trifluoromethyl)benzene

InChI

InChI=1S/C7H2ClF5/c8-5-3(7(11,12)13)1-2-4(9)6(5)10/h1-2H

InChI Key

TVHKVPRZJMODNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)F)F

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for 2 Chloro 3,4 Difluorobenzotrifluoride and Analogues

Strategies for Regioselective Halogenation and Fluorination of Aromatic Systems

Regioselectivity is paramount when constructing multisubstituted aromatic compounds. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the benzene (B151609) ring, directing the course of halogenation and fluorination reactions.

Precursor-Based Synthesis of 2-Chloro-3,4-difluorobenzotrifluoride

Traditional synthetic routes often rely on commercially available or readily accessible precursors, which are then chemically modified through a sequence of reactions to yield the target molecule.

Conversion from Dichlorobenzotrifluoride Analogues

A common and effective method for synthesizing fluorinated aromatic compounds is through halogen exchange (halex) reactions on chlorinated precursors. In this approach, a dichlorobenzotrifluoride analogue, such as 3,4-dichlorobenzotrifluoride (B146526), serves as the starting material. sigmaaldrich.com The chlorine atoms on the ring can be substituted with fluorine by treatment with a fluoride (B91410) salt, typically potassium fluoride (KF). google.com

The success of this conversion is highly dependent on the reaction conditions and the positions of the chlorine atoms relative to the activating trifluoromethyl (-CF3) group. Chlorine atoms that are ortho or para to the -CF3 group are more readily displaced by fluoride ions due to the stabilizing effect of the electron-withdrawing group on the reaction intermediate. google.com The synthesis of 3,4-difluorobenzotrifluoride (B53430) from 3,4-dichlorobenzotrifluoride has been demonstrated via a KF exchange reaction. sigmaaldrich.com While this specific example leads to a related isomer, the principle is directly applicable to the synthesis of the target compound from a suitable dichlorinated precursor.

Table 1: Illustrative Halogen Exchange Reaction

Starting MaterialReagentProductKey Feature
3,4-DichlorobenzotrifluoridePotassium Fluoride (KF)3,4-DifluorobenzotrifluorideHalogen exchange (Halex) reaction
Routes Involving Nitrobenzotrifluoride Intermediates

Nitrobenzotrifluorides are versatile intermediates in the synthesis of halogenated benzotrifluorides. These routes typically involve multiple steps, beginning with the nitration of a simpler benzotrifluoride (B45747) precursor. For instance, 4-chlorobenzotrifluoride (B24415) can be nitrated to produce 4-chloro-3-nitrobenzotrifluoride (B52861). epo.orggoogleapis.com

From this nitro-intermediate, a variety of transformations are possible. The nitro group itself can be replaced by a chlorine atom. A patented process describes treating 4-chloro-3-nitrobenzotrifluoride with molecular chlorine in the presence of a catalyst system (e.g., ferric chloride and a sulfur compound) to yield 3,4-dichlorobenzotrifluoride. epo.orggoogleapis.com This product could then undergo selective halogen exchange as described previously.

Alternatively, the nitro group can be chemically reduced to an amino group (-NH2). This amine can then be converted into a diazonium salt, which is a highly versatile intermediate for introducing a range of substituents, including chlorine via the Sandmeyer reaction. This sequence of nitration, reduction, diazotization, and Sandmeyer reaction provides a robust pathway for the regioselective introduction of a chlorine atom.

Table 2: Synthetic Pathway via Nitro-Intermediate

StepReactionPrecursor ExampleIntermediate/Product Example
1Nitration4-Chlorobenzotrifluoride4-Chloro-3-nitrobenzotrifluoride sigmaaldrich.com
2Nitro-group Replacement4-Chloro-3-nitrobenzotrifluoride3,4-Dichlorobenzotrifluoride
3Halogen Exchange3,4-Dichlorobenzotrifluoride3,4-Difluorobenzotrifluoride
Nucleophilic Aromatic Fluorination (SNAr) in the Context of Halogen Exchange

The mechanism underpinning the halogen exchange reactions described above is nucleophilic aromatic substitution (SNAr). wikipedia.orgbyjus.com This reaction is not a simple one-step displacement like an SN2 reaction; instead, it proceeds via a two-step addition-elimination pathway. youtube.com

Addition Step: A nucleophile (e.g., fluoride ion, F⁻) attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (e.g., a chlorine atom). This step is typically the rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov

Elimination Step: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., chloride ion, Cl⁻).

For the SNAr mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs). The trifluoromethyl (-CF3) group is a powerful EWG, and its presence is crucial for facilitating this reaction on benzotrifluoride systems. When EWGs are positioned ortho or para to the leaving group, they can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby accelerating the reaction. wikipedia.orgmasterorganicchemistry.com This explains why chlorine atoms at positions 2- and 4- on the benzotrifluoride ring are more easily substituted than a chlorine at the 3- (meta) position. google.com

Directed ortho-Metalation (DoM) and Related Regioselective Functionalization Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. pharmaceutical-business-review.comresearchgate.net The method relies on a "directing metalation group" (DMG) on the aromatic ring, which coordinates to an organolithium reagent (typically n-BuLi or s-BuLi). This coordination directs the deprotonation (metalation) of the adjacent ortho position, creating a stabilized aryl-lithium species. This intermediate can then be trapped by reacting it with an electrophile to introduce a new substituent with high regioselectivity.

In the context of synthesizing substituted benzotrifluorides, DoM offers a precise way to introduce halogen atoms. For example, starting with a benzotrifluoride derivative that contains a suitable DMG (such as an amide or carbamate), one could perform a DoM reaction and then quench the resulting aryllithium with a chlorine-containing electrophile (e.g., hexachloroethane, C2Cl6) to install a chlorine atom specifically at the ortho-position to the DMG. pharmaceutical-business-review.com While the trifluoromethyl group itself is not a strong directing group for metalation, and fluorine substituents can sometimes lead to side reactions like benzyne (B1209423) formation, the strategic placement of a potent DMG can override these effects and control the site of functionalization. pharmaceutical-business-review.comacs.org

Transition Metal-Catalyzed Halogenation Strategies

In recent decades, transition metal catalysis has emerged as an indispensable tool for forming carbon-halogen bonds under milder conditions and with greater selectivity than many traditional methods. nih.gov A particularly relevant approach is C-H activation, where a transition metal catalyst selectively cleaves a carbon-hydrogen bond and replaces it with a carbon-halogen bond.

For fluorinated substrates, existing fluorine atoms can act as directing groups for C-H functionalization at the ortho position. nih.gov This reactivity is driven by the interaction between the fluorine substituent and the metal center of the catalyst. This strategy could be envisioned for the synthesis of this compound by starting with 3,4-difluorobenzotrifluoride. A suitable transition metal catalyst (e.g., based on palladium, rhodium, or iridium) could potentially direct the chlorination to the C-H bond at the 2-position, which is ortho to the fluorine at C-3. nih.gov These methods represent the cutting edge of synthetic chemistry, offering efficient and atom-economical routes to complex halogenated molecules. nih.gov

Optimization of Reaction Conditions and Process Parameters

Influence of Solvent Systems on Reaction Kinetics and Selectivity

While some reactions can be performed neat, using the benzotrifluoride starting material itself as the reaction medium to simplify separation, the use of a solvent is often necessary to control reaction rates and exothermicity. google.comgoogleapis.com Dipolar aprotic solvents such as tetramethylene sulfone (sulfolane), dimethyl sulfoxide, and N-methylpyrrolidone are often employed in fluorination reactions, particularly in halogen exchange (Halex) processes. google.com These solvents are effective at solvating the fluoride source, thereby increasing its nucleophilicity. nih.gov

For instance, in the preparation of 2-chloro-4,5-difluorobenzonitrile, a related halogenated aromatic compound, a mixture of potassium fluoride and cesium fluoride is used in sulfolane. google.com The choice of a polar aprotic solvent is crucial for the success of this nucleophilic aromatic substitution reaction. Research has also explored the use of benzotrifluoride (BTF) and its derivatives as reaction solvents. researchgate.net BTF is relatively inert and can be suitable for a range of chemical transformations, including those involving ionic and transition-metal catalyzed processes. researchgate.net However, the effectiveness of a solvent system is highly specific to the reaction being performed. For example, some reactions, like certain deprotonations and Wittig reactions, have shown poor performance in BTF. researchgate.net

The impact of the solvent on reaction kinetics is a complex phenomenon. The solvent can influence the activity coefficients of the reacting species, which in turn affects the reaction rate. researchgate.net A detailed understanding of these interactions is essential for the rational selection of a solvent system to optimize both reaction speed and selectivity towards the desired halogenated benzotrifluoride.

Controlled Temperature and Pressure Regimes for Enhanced Yields and Purity

Temperature and pressure are fundamental process parameters that have a profound impact on both the rate and selectivity of chemical reactions. In the synthesis of this compound and its analogues, precise control over these variables is essential for maximizing the yield of the desired product while minimizing the formation of impurities.

For liquid-phase reactions, temperatures can range widely, with some processes conducted at temperatures up to 220°C, and more preferably between 180°C and 210°C at atmospheric pressure. epo.org In contrast, gas-phase fluorination of benzotrichloride (B165768) compounds using hydrogen fluoride in the presence of an aluminum fluoride catalyst typically requires higher temperatures, ranging from approximately 200°C to 450°C, with a preferred range of 250°C to 350°C. google.com Temperatures below 200°C can lead to impractically low reaction rates, while temperatures exceeding 450°C can cause catalyst degradation. google.com

In the chlorination of benzotrifluoride, the reaction temperature can be varied from as low as -20°C to as high as 100°C. google.comgoogleapis.com However, operating at unnecessarily low temperatures can be uneconomical due to the reduced reaction rate. googleapis.com For the synthesis of 3,4-dichlorobenzotrifluoride from p-chlorobenzotrifluoride, a constant temperature between 70°C and 90°C is maintained during the chlorination step. google.com

Pressure is another critical parameter, particularly in reactions involving gaseous reactants. The fluorination of benzotrichloride with hydrogen fluoride can be carried out at pressures ranging from 20 to 45 atmospheres. google.com The precise control of pressure, in conjunction with temperature, ensures optimal reaction conditions for achieving high yields and purity.

The following table summarizes typical temperature and pressure ranges for different synthetic steps in the production of halogenated benzotrifluorides:

Reaction TypeReactantsCatalystTemperature Range (°C)PressureSource
Liquid-Phase ChlorinationNitrobenzotrifluoride, Cl₂Metal salt, Sulphur compound180 - 210Atmospheric epo.org
Gas-Phase FluorinationBenzotrichloride, HFAluminum fluoride250 - 350Not Specified google.com
Liquid-Phase FluorinationBenzotrichloride, HFAluminum chloride, Activated charcoal85 - 10020 - 45 atm google.com
Liquid-Phase ChlorinationBenzotrifluoride, Cl₂Iodine-20 - 100Not Specified google.comgoogleapis.com
Liquid-Phase Chlorinationp-Chlorobenzotrifluoride, Cl₂Not Specified70 - 90Not Specified google.com

Design and Application of Catalytic Systems in Halogenation and Fluorination

Catalysis is a cornerstone of modern chemical synthesis, offering pathways to milder reaction conditions, improved selectivity, and higher efficiency. nih.gov In the synthesis of halogenated benzotrifluorides, both halogenation and fluorination steps heavily rely on the development and application of advanced catalytic systems. researchgate.net

Halogenation Catalysts:

For the chlorination of benzotrifluoride and its derivatives, various catalytic systems have been employed. Friedel-Crafts type catalysts, such as ferric chloride (FeCl₃) and aluminum trichloride (B1173362) (AlCl₃), are effective, often used in conjunction with a sulfur compound. epo.org For instance, the replacement of a nitro group with chlorine in a nitrobenzotrifluoride can be achieved using chlorine gas in the presence of a catalyst system comprising a metal salt and a sulfur compound. epo.org Iodine has also been shown to be a highly effective catalyst for the chlorination of benzotrifluoride, leading to high yields and facilitating the isolation of the desired product with high purity. google.comgoogleapis.com The use of an iodine catalyst enhances the efficiency of the reaction, allowing it to be completed in a shorter time frame. google.comgoogleapis.com

Fluorination Catalysts:

The introduction of fluorine atoms into the benzotrifluoride structure often involves either halogen exchange (Halex) reactions or direct fluorination. In Halex processes, fluoride salts like potassium fluoride (KF), often in combination with cesium fluoride (CsF) to enhance reactivity, are used in a polar aprotic solvent. google.com Phase transfer catalysts, such as octadecyltrimethylammonium chloride, can be added to facilitate the reaction between the organic substrate and the inorganic fluoride salt. google.com

For the fluorination of benzotrichlorides to benzotrifluorides, catalysts such as aluminum fluoride are utilized in gas-phase reactions with hydrogen fluoride. google.com In liquid-phase processes, a mixture of aluminum chloride and activated charcoal has been used as a catalyst. google.com

Modern advancements in fluorination chemistry have seen the emergence of transition metal catalysts, organocatalysts, and photocatalysts. mdpi.com These catalytic systems can improve reaction efficiency and provide greater control over regioselectivity and stereoselectivity. mdpi.com For example, electrophilic fluorinating agents like Selectfluor®, in combination with transition metal catalysts (e.g., Ag, Cu, Fe) or under photoredox conditions, can be used for C-H fluorination. mdpi.com

The following table provides examples of catalytic systems used in the synthesis of halogenated benzotrifluorides:

ReactionCatalyst SystemReactantsProductSource
ChlorinationFerric chloride, Sulphur monochloride4-chloro-3-nitrobenzotrifluoride, Cl₂3,4-dichlorobenzotrifluoride epo.org
ChlorinationIodineBenzotrifluoride, Cl₂m-chlorobenzotrifluoride google.comgoogleapis.com
FluorinationPotassium fluoride, Cesium fluoride, Phase transfer catalyst2,4-dichloro-5-fluorobenzonitrile2-chloro-4,5-difluorobenzonitrile google.com
FluorinationAluminum fluorideBenzotrichloride, HFBenzotrifluoride google.com
FluorinationAluminum chloride, Activated charcoalBenzotrichloride, HFBenzotrifluoride google.com
Electrophilic FluorinationSelectfluor®, Transition metal catalystAromatic precursorsFluorinated aromatics mdpi.com

Advanced Separation and Purification Techniques for Halogenated Benzotrifluorides

The synthesis of halogenated benzotrifluorides often results in a mixture of the desired product, unreacted starting materials, isomers, and other byproducts. Therefore, effective separation and purification techniques are crucial for obtaining the final product with the required high purity. The small differences in boiling points between isomers can make separation particularly challenging. google.com

Conventional purification methods for these compounds include washing with water and aqueous solutions of bases like sodium hydroxide (B78521) to remove acidic impurities, followed by drying with agents such as calcium chloride. google.com The final purification step is typically fractional distillation under reduced pressure (fine distillation) to separate the desired isomer from other components. google.com

However, more advanced separation methods are increasingly being employed to achieve higher purity and improve process efficiency. Chromatography is a powerful technique for the separation of chemical substances. While benzotrifluoride can be used as a solvent for chromatography, its high boiling point can make solvent removal a slow process. researchgate.net Gas chromatography (GC) is frequently used for the analytical monitoring of reaction progress, allowing for the quantification of different components in the reaction mixture. epo.org

Membrane-based separation processes, such as microfiltration, ultrafiltration, and reverse osmosis, offer alternative approaches for purification. These techniques separate molecules based on size and are particularly useful for removing macromolecules or particulates. Cross-flow filtration can be employed to minimize membrane fouling and maintain filtration efficiency.

For the adsorption of organic compounds, hypercrosslinked polymers (HCPs) have shown significant promise. rsc.org These materials possess high surface areas and can be tailored for specific applications. Their excellent stability in organic solvents and water allows for repeated use, making them a potentially robust and scalable solution for the purification of halogenated benzotrifluorides from reaction mixtures or waste streams. rsc.org The adsorption capacity of these polymers is primarily governed by their porosity rather than their chemical composition. rsc.org

The selection of the most appropriate separation and purification strategy depends on the specific impurities present, the desired purity level of the final product, and the scale of the operation. A combination of these techniques is often necessary to achieve the stringent purity requirements for pharmaceutical and agrochemical intermediates.

Iii. Mechanistic Investigations into the Reactivity of 2 Chloro 3,4 Difluorobenzotrifluoride

Cross-Coupling Reactions Involving 2-Chloro-3,4-difluorobenzotrifluoride

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate. For a substrate like this compound, the reaction provides a pathway to synthesize complex biaryl structures.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction proceeds through three key elementary steps:

Oxidative Addition: A low-valent palladium(0) catalyst initiates the cycle by inserting into the carbon-halogen bond (in this case, the C-Cl bond) of the aryl halide. This step forms a palladium(II) intermediate. The electron-deficient nature of the aromatic ring in this compound, caused by the -CF3 and fluorine substituents, generally accelerates this oxidative addition step. researchgate.net

Transmetalation: The organopalladium(II) intermediate then reacts with a boronic acid derivative, typically activated by a base. In this step, the organic group from the boron compound is transferred to the palladium center, displacing the halide or other leaving group. The choice of base and solvent is critical for the efficiency of this step. acs.org

Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic groups on the palladium(II) center are coupled together. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Research on the Suzuki-Miyaura coupling of electron-poor substrates, such as fluorinated aryl halides, has provided significant mechanistic insights. acs.org The strong electron-withdrawing groups on this compound can influence ligand choice and reaction kinetics. Specialized phosphine (B1218219) ligands, such as those from the Buchwald (e.g., SPhos, XPhos) or Hartwig groups, are often employed to stabilize the palladium catalyst and facilitate the reaction, especially for less reactive aryl chlorides. researchgate.netrsc.org These bulky, electron-rich ligands promote oxidative addition and reductive elimination.

Site-selectivity is a key consideration when multiple halogens are present. In di- or polyhalogenated arenes, the order of reactivity for oxidative addition is typically C-I > C-Br > C-OTf > C-Cl. For substrates containing both chlorine and fluorine, the C-Cl bond is the reactive site in palladium-catalyzed cross-coupling, as C-F bond activation is much more difficult and requires specialized catalytic systems. In the case of this compound, the Suzuki-Miyaura reaction is expected to occur selectively at the C-Cl bond. Steric hindrance can also play a role in regioselectivity; however, in this molecule, the chlorine is flanked by a fluorine and the trifluoromethyl-substituted carbon, making electronic factors the primary determinant of reactivity. researchgate.netlookchem.com

Catalyst System ComponentRole in ReactionExample
Palladium Precursor Source of the active Pd(0) catalyst.Palladium(II) acetate (B1210297) (Pd(OAc)₂)
Ligand Stabilizes the Pd center, enhances reactivity and selectivity.SPhos, CyJohnPhos, XPhos
Base Activates the boronic acid for transmetalation.Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃)
Solvent Solubilizes reactants and influences reaction rates.Toluene, Dioxane, Dimethylformamide (DMF)

Carbon-Heteroatom Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling method for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable for synthesizing aryl amines from electron-deficient substrates like this compound.

The mechanistic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura reaction: wikipedia.orglibretexts.org

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (this compound) to form a Pd(II)-aryl complex. The electron-deficient nature of the substrate facilitates this step.

Amine Coordination and Deprotonation: An amine molecule coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium amido complex. The choice of base is crucial; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. libretexts.org

Reductive Elimination: The final step is the reductive elimination from the palladium amido complex, which forms the desired C-N bond and regenerates the Pd(0) catalyst. wikipedia.org For electron-deficient aryl groups, this step is often the rate-determining step of the cycle.

The strong electron-withdrawing nature of the 3,4-difluoro-2-(trifluoromethyl)phenyl group makes the corresponding anilines valuable but potentially challenging to synthesize. The electron-withdrawing groups increase the acidity of the N-H bond in the resulting arylamine product and can affect the rate of reductive elimination. The development of specialized ligands, often bulky, electron-rich phosphines (e.g., Josiphos, BippyPhos), has been critical for achieving high yields in the amination of electron-poor aryl chlorides. nih.gov These ligands stabilize the palladium intermediates and promote the crucial reductive elimination step. nih.gov

ReagentFunctionCommon Examples
Palladium Catalyst Facilitates the C-N bond formation.[Pd(allyl)Cl]₂, Pd₂(dba)₃
Ligand Modulates catalyst activity and stability.AdBippyPhos, Josiphos, BrettPhos
Base Deprotonates the amine.Sodium tert-butoxide (NaOtBu), Potassium phosphate (B84403) (K₃PO₄)
Amine The nitrogen source for the new C-N bond.Primary amines, secondary amines, ammonia (B1221849) equivalents

Radical and Photochemical Reaction Mechanisms

While ionic, metal-catalyzed pathways dominate the known reactivity of this compound, the potential for radical and photochemical reactions exists. These mechanisms involve intermediates with unpaired electrons and are typically initiated by light (photochemistry) or a radical initiator.

A radical reaction generally proceeds via three stages: initiation, propagation, and termination. lumenlearning.comyoutube.com

Initiation: This step involves the formation of radical species. For an aryl chloride, this could be achieved by homolytic cleavage of the C-Cl bond, although this requires significant energy. More commonly, a radical initiator like azobisisobutyronitrile (AIBN) is used, which decomposes upon heating to generate radicals that can then react with the substrate.

Propagation: A series of chain-reaction steps occurs where a radical reacts to form a new bond and another radical, which continues the chain. For example, a radical could abstract the chlorine atom from this compound to generate an aryl radical. This aryl radical could then participate in further reactions.

Termination: The reaction concludes when two radicals combine to form a stable, non-radical species. lumenlearning.com

Photochemical reactions are initiated by the absorption of light. A molecule like this compound could absorb UV light, promoting an electron to a higher energy state. This excited state may have weakened bonds, and the energy from the photon can be sufficient to cause homolytic cleavage of the relatively weak C-Cl bond (bond dissociation energy is lower than that of C-F or C-C bonds), generating a chlorine radical and a 3,4-difluoro-2-(trifluoromethyl)phenyl radical. youtube.com These radicals can then engage in various subsequent reactions, such as hydrogen abstraction from a solvent molecule or dimerization.

While specific studies on the radical and photochemical reactions of this compound are not prevalent in the literature, its structure suggests that such transformations are plausible under appropriate conditions (e.g., UV irradiation, presence of radical initiators).

Theoretical and Computational Elucidation of Reaction Mechanisms

In the absence of extensive experimental mechanistic studies for a specific compound, theoretical and computational chemistry serves as a powerful tool to predict reactivity and elucidate reaction pathways. Density Functional Theory (DFT) is a particularly common method used to model complex organometallic reaction cycles like the Suzuki-Miyaura and Buchwald-Hartwig reactions. rsc.orgnih.govmdpi.com

Computational studies can provide valuable insights into several aspects of a reaction mechanism:

Transition State Structures: The geometry of transition states can be modeled to understand the structural and electronic factors that control the activation barrier of a particular step. For example, DFT studies on Suzuki-Miyaura couplings have analyzed the transition states for oxidative addition and reductive elimination to explain ligand effects. rsc.org

Regio- and Chemoselectivity: When multiple reaction pathways are possible, computational models can predict which pathway is energetically more favorable, thus explaining the observed selectivity. For instance, in the reaction of a dihalogenated arene, DFT could be used to compare the activation barriers for oxidative addition at each of the different carbon-halogen bonds. mdpi.com

Ligand and Substrate Effects: The influence of different ligands or substituents on the substrate can be systematically investigated. By modeling reactions with various electronically and sterically diverse ligands and substrates, chemists can gain a predictive understanding that guides the development of more efficient catalysts.

Although specific DFT studies on the reactivity of this compound are not widely published, the principles from computational studies on similar fluorinated and electronically demanding aryl halides are directly applicable. researchgate.net Such studies consistently show that electron-withdrawing groups on the aryl halide lower the energy barrier for oxidative addition but can increase the barrier for reductive elimination, highlighting the need for electron-rich, bulky phosphine ligands to promote the final bond-forming step. rsc.orgnih.gov

Iv. Advanced Spectroscopic Characterization and Structural Analysis of 2 Chloro 3,4 Difluorobenzotrifluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules. For 2-Chloro-3,4-difluorobenzotrifluoride, both ¹H and ¹⁹F NMR are indispensable for mapping the electronic environment of the hydrogen and fluorine atoms, respectively.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the two aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine, fluorine, and trifluoromethyl groups. The precise positions of these signals, along with their spin-spin coupling constants, provide critical information about their relative positions on the benzene (B151609) ring.

Similarly, the ¹⁹F NMR spectrum reveals distinct signals for the trifluoromethyl group and the two fluorine atoms attached to the aromatic ring. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, offering a detailed probe into the molecular structure. The coupling between the fluorine nuclei (¹⁹F-¹⁹F coupling) and between fluorine and hydrogen nuclei (¹H-¹⁹F coupling) results in complex splitting patterns that are instrumental in confirming the substitution pattern of the benzene ring.

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-57.5 - 7.8dddJ(H-F), J(H-H)
H-67.3 - 7.6dddJ(H-F), J(H-H)
F-3-130 to -140dddJ(F-F), J(F-H)
F-4-140 to -150dddJ(F-F), J(F-H)
-CF₃-60 to -65tJ(F-F)

Note: The above data is predicted based on known substituent effects and typical coupling constant ranges for similar compounds, as specific experimental data is not widely available.

To unambiguously assign the NMR signals and to further elucidate the molecular structure, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) would establish the connectivity between the two aromatic protons, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would reveal the correlations between the protons and the carbon atoms in the molecule. Specifically, HMBC is crucial for identifying long-range couplings, which can help to confirm the positions of the substituents on the aromatic ring by showing correlations between the protons and the carbon atoms bearing the chloro, fluoro, and trifluoromethyl groups.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming the presence of carbon, hydrogen, chlorine, and fluorine atoms in their correct proportions. The exact mass measurement helps to distinguish the compound from other isomers or compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for assessing the purity of a sample and for analyzing mixtures. In the context of this compound, GC would separate the compound from any impurities or starting materials from a synthesis. The subsequent mass analysis of the eluting peaks provides their mass spectra, allowing for their identification. The fragmentation pattern of this compound in the mass spectrum is characteristic and can be used for its identification in complex mixtures. Key fragmentation pathways would likely involve the loss of the trifluoromethyl group, chlorine, and fluorine atoms, leading to a series of fragment ions that are diagnostic for the structure.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

Fragment Ionm/z (relative to most abundant isotope)Possible Structure
[M]⁺216C₇H₂ClF₅⁺
[M-F]⁺197C₇H₂ClF₄⁺
[M-Cl]⁺181C₇H₂F₅⁺
[M-CF₃]⁺147C₆H₂ClF₂⁺

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic ring, C-C stretching vibrations within the ring, and strong absorptions corresponding to the C-F and C-Cl stretching vibrations. The vibrations of the trifluoromethyl group would also give rise to strong, characteristic bands.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Aromatic C=C Stretch1600 - 1450IR, Raman
C-F Stretch (Aryl)1300 - 1100IR
C-F Stretch (-CF₃)1350 - 1120IR
C-Cl Stretch800 - 600IR

Note: The predicted vibrational frequencies are based on typical ranges for the respective functional groups.

X-ray Crystallography for Precise Solid-State Molecular and Crystal Structure Determination

A definitive single-crystal X-ray diffraction study for this compound has not been reported in the public domain as of the latest available scientific literature. Consequently, precise experimental data regarding its crystal system, space group, unit cell dimensions, and atomic coordinates remain unavailable.

X-ray crystallography is the unparalleled method for elucidating the three-dimensional arrangement of atoms within a crystalline solid. acs.org This powerful analytical technique, were it to be applied to this compound, would provide an exact molecular structure. Such a study would reveal critical details about its solid-state conformation, including the planarity of the benzene ring and the spatial orientation of its chloro, difluoro, and trifluoromethyl substituents. The resulting crystallographic data would enable the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule.

Furthermore, a crystallographic analysis would illuminate the supramolecular architecture, offering detailed insights into the intermolecular interactions that dictate the packing of molecules within the crystal lattice. These non-covalent forces, which could include halogen bonding (C-Cl···F, C-F···F), π-π stacking, and dipole-dipole interactions, are fundamental to a comprehensive understanding of the compound's physical properties, such as its melting point and solubility.

Hypothetical Crystallographic Data for this compound

The table below is a hypothetical representation of the crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment. These values are illustrative placeholders.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.62
b (Å)12.45
c (Å)7.91
α (°)90
β (°)104.8
γ (°)90
Volume (ų)821.7
Z4
Density (calculated) (g/cm³)1.75

Hypothetical Selected Bond Lengths and Angles for this compound

This table illustrates the type of detailed molecular geometry information that would be determined from X-ray crystallography.

Bond/AngleHypothetical Length (Å) / Angle (°)
C-Cl1.741
C-F(3)1.355
C-F(4)1.351
C-CF₃1.508
∠ C(1)-C(2)-Cl119.8
∠ C(2)-C(3)-F(3)120.5
∠ C(3)-C(4)-F(4)120.2

Advanced Spectroscopic Techniques for Electronic Structure and Bonding Characterization (e.g., Photoelectron Spectroscopy)

As with crystallographic data, detailed experimental studies employing advanced spectroscopic techniques such as photoelectron spectroscopy (PES) to characterize the electronic structure and bonding of this compound are not currently available in peer-reviewed literature.

Photoelectron spectroscopy is a highly sensitive surface technique that measures the kinetic energies of electrons ejected from a sample upon irradiation with high-energy photons. This method provides direct insight into the electronic structure of a molecule. Specifically, Ultraviolet Photoelectron Spectroscopy (UPS) would probe the valence molecular orbitals, while X-ray Photoelectron Spectroscopy (XPS) would yield information about the core-level electron binding energies.

For this compound, XPS would be particularly valuable for analyzing the distinct chemical environments of the carbon, chlorine, and fluorine atoms. The resulting spectrum would display characteristic peaks for the carbon atoms of the aromatic ring and the trifluoromethyl group, as well as for the chlorine and fluorine atoms. The precise binding energies of these core-level electrons are highly sensitive to the local chemical environment, thus offering a window into the inductive and resonance effects of the various halogen substituents on the electronic structure of the molecule.

Hypothetical XPS Core-Level Binding Energies for this compound

The table below presents hypothetical XPS data to illustrate the expected results from such an analysis. The binding energies are placeholders and would require experimental determination.

AtomCore LevelHypothetical Binding Energy (eV)
C (Aromatic)1s~285 - 287
C (CF₃)1s~291 - 293
Cl2p~200 - 202
F (Aromatic)1s~687 - 689
F (CF₃)1s~688 - 690

In the absence of experimental data, theoretical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for predicting the electronic structure and spectroscopic properties of molecules like this compound. nih.gov Such computational approaches can estimate ionization potentials and electron affinities, and can be used to simulate photoelectron spectra. These theoretical models provide an invaluable framework for interpreting future experimental results and for gaining a preliminary understanding of the molecular and electronic properties of novel compounds.

V. Derivatization and Functionalization Strategies for 2 Chloro 3,4 Difluorobenzotrifluoride

Strategies for Introducing New Functional Groups through Halogen Substitution

The introduction of new functionalities onto the 2-Chloro-3,4-difluorobenzotrifluoride ring is predominantly achieved through the substitution of its halogen atoms. The most common pathway for this is nucleophilic aromatic substitution (SNAr). In SNAr reactions, the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, such as the trifluoromethyl (-CF3) group, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction.

The -CF3 group exerts its influence most strongly at the ortho and para positions. In this compound, this means the chlorine atom at position 2 (ortho) and the fluorine atom at position 4 (para) are the primary sites for nucleophilic attack. While carbon-fluorine bonds are stronger than carbon-chlorine bonds, in many SNAr reactions on highly fluorinated aromatics, fluoride (B91410) is an excellent leaving group, sometimes better than chloride. The precise site of substitution (C2-Cl vs. C4-F) can therefore be influenced by the specific nucleophile used and the reaction conditions.

Common nucleophiles employed to introduce new functional groups include:

Amines (R-NH₂) to introduce amino groups.

Alkoxides (R-O⁻) to introduce ether linkages.

Thiolates (R-S⁻) to introduce thioether groups.

Cyanide (CN⁻) to introduce a nitrile functionality.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, also represent powerful strategies. These reactions typically favor reaction at the C-Cl bond over the C-F bonds, providing a regioselective method to form new carbon-carbon or carbon-heteroatom bonds at the C2 position.

Regioselective Functionalization of the this compound Aromatic Core

Regioselectivity is a critical aspect of functionalizing the this compound core. The combined electronic effects of the substituents govern the position at which new groups are introduced. The strong electron-withdrawing nature of the trifluoromethyl group primarily activates the ortho (C2) and para (C4) positions towards nucleophilic attack. The halogen atoms themselves contribute to this activation. Therefore, reactions like amination, carboxylation, and cyanation are expected to proceed with high regioselectivity.

The synthesis of aminated derivatives of this compound can be achieved via nucleophilic aromatic substitution, where an amine displaces one of the halogen atoms. Given the electronic activation, the chlorine at C2 or the fluorine at C4 are the most probable leaving groups. Studies on similar chloropyrazine and chloropyrimidine systems show that such aminations can often be performed by heating the haloaromatic compound with an excess of the desired primary or secondary amine, sometimes in a suitable solvent.

For example, reacting this compound with a primary amine (R-NH₂) would be expected to yield either 2-amino-3,4-difluorobenzotrifluoride or 4-amino-2-chloro-3-fluorobenzotrifluoride. The outcome can depend on the relative lability of the C-Cl versus C-F bond under the specific reaction conditions. Palladium-catalyzed Buchwald-Hartwig amination offers an alternative, highly selective method that would almost exclusively target the C-Cl bond for substitution.

Table 1: Plausible Amination Reactions and Products

ReagentExpected Major Product(s)Reaction Type
Ammonia (B1221849) (NH₃)2-Amino-3,4-difluorobenzotrifluoride and/or 4-Amino-2-chloro-3-fluorobenzotrifluorideSNAr
Primary Amine (RNH₂)2-(Alkyl/Arylamino)-3,4-difluorobenzotrifluoride and/or 4-(Alkyl/Arylamino)-2-chloro-3-fluorobenzotrifluorideSNAr
Secondary Amine (R₂NH)2-(Dialkylamino)-3,4-difluorobenzotrifluoride and/or 4-(Dialkylamino)-2-chloro-3-fluorobenzotrifluorideSNAr
Amine + Pd Catalyst2-(Alkyl/Aryl/Dialkylamino)-3,4-difluorobenzotrifluorideBuchwald-Hartwig Amination

Introducing a carboxyl group (-COOH) onto the aromatic ring can be accomplished through several methods. One classic approach involves the formation of an organometallic intermediate, such as a Grignard reagent, followed by quenching with carbon dioxide. This would involve reacting

Directed Synthesis of Polyfunctionalized Fluorinated Aromatic Systems

The directed synthesis of polyfunctionalized fluorinated aromatic systems from this compound primarily relies on leveraging the reactivity of the chlorine atom for substitution reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for this purpose, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are often highly regioselective, targeting the chloro-substituted position due to the higher reactivity of the C-Cl bond compared to the C-F bonds in these catalytic cycles.

Palladium-Catalyzed C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a versatile method for creating biaryl structures by coupling an organoboron reagent with an aryl halide. In the context of this compound, this reaction allows for the introduction of a new aryl or heteroaryl group at the position of the chlorine atom. The general scheme involves the reaction of this compound with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity.

Detailed research has shown that various palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂) with specific phosphine (B1218219) ligands, are effective for these transformations. The reaction conditions are tailored to the specific substrates being coupled.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Aryl Halides

Aryl Halide Boronic Acid/Ester Catalyst Base Solvent Temp. (°C) Time (h) Yield (%) Ref.
1-bromobenzo[1,2-b:4,3-b']dithiophene Pyrene-1-boronic acid pinacol (B44631) ester Pd(PPh₃)₄ Cs₂CO₃ DMF 80 5 85 researchgate.net
2-Chloropyridine 2-Formylphenylboronic acid Pd(dppf)Cl₂ Na₃PO₄ Dioxane 65 - 89 google.com
4-Chlorobenzonitrile 2-Thiopheneboronic acid pinacol ester Pd(dppf)Cl₂ Na₃PO₄ Dioxane/H₂O 100 - 76 google.com
4-Chlorobenzonitrile Benzofuran-2-yltrifluoroborate Pd(OAc)₂ / RuPhos K₃PO₄ n-Butanol 100 - 92 scirp.org

This table presents data for related Suzuki-Miyaura reactions to illustrate typical conditions and outcomes. Specific data for this compound was not available in the searched literature.

Palladium-Catalyzed C-N Bond Formation

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling, enabling the synthesis of aryl amines from aryl halides. This reaction is instrumental in introducing nitrogen-containing functional groups onto the this compound core, which is a common motif in bioactive molecules. The reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base.

The development of specialized phosphine ligands, such as X-Phos, has been pivotal in expanding the scope of the Buchwald-Hartwig amination to include less reactive aryl chlorides. Microwave-assisted protocols have also been shown to accelerate these reactions significantly.

Table 2: Examples of Buchwald-Hartwig Amination Reactions with Aryl Halides

Aryl Halide Amine Catalyst Ligand Base Solvent Temp. (°C) Time Yield (%) Ref.
2-Bromo-13α-estrone 3-benzyl ether Aniline Pd(OAc)₂ X-Phos KOt-Bu Toluene 100 10 min (MW) 95 beilstein-journals.org
2-Bromo-13α-estrone 3-benzyl ether Benzophenone imine Pd(OAc)₂ X-Phos KOt-Bu Toluene 100 10 min (MW) 98 beilstein-journals.org
5-Bromo-2-chloro-3-fluoropyridine Morpholine Pd₂dba₃ Xantphos Cs₂CO₃ Dioxane 100 - - mdpi.com
4-Chloroanisole Morpholine [Pd(cinnamyl)Cl]₂ Mor-DalPhos K₃PO₄ H₂O 50 - 90

This table presents data for related Buchwald-Hartwig amination reactions to illustrate typical conditions and outcomes. Specific data for this compound was not available in the searched literature.

The strategic application of these and other derivatization reactions allows for the systematic construction of a library of polyfunctionalized fluorinated aromatic compounds from this compound, paving the way for the discovery of new molecules with significant practical applications.

Vi. Academic Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

2-Chloro-3,4-difluorobenzotrifluoride serves as a valuable building block in organic synthesis due to the distinct reactivity of its substituents. The trifluoromethyl group (-CF3) is strongly electron-withdrawing, which influences the reactivity of the aromatic ring. This electronic effect, combined with the presence of three halogen atoms (one chlorine, two fluorine), provides chemists with multiple handles for selective chemical transformations.

The chlorine atom is often the most readily displaced or activated site for various coupling reactions. For instance, benzotrifluorides substituted with both fluorine and chlorine are recognized as important intermediates for preparing more complex active compounds. A general strategy involves the reaction of these intermediates with other molecules to build larger molecular scaffolds. For example, similar fluorinated benzotrifluorides can be reacted with hydrazine (B178648) hydrate (B1144303) to produce aryl hydrazines, which are themselves versatile precursors for heterocyclic synthesis. The ability to selectively react one part of the molecule while leaving the others intact is a cornerstone of modern organic synthesis, enabling the efficient construction of complex target structures. The differential reactivity of the C-Cl bond versus the C-F bonds allows for sequential, site-selective modifications, a crucial feature for building intricate molecular architectures.

Precursor Chemistry for Advanced Pharmaceutical and Agrochemical Intermediates

Research and patents demonstrate that benzotrifluoride (B45747) derivatives are foundational to the synthesis of a wide range of active compounds, including pharmaceuticals, crop protection chemicals, and insecticides. The presence of fluorine atoms in the final products often leads to compounds with lower toxicity and higher potency compared to their non-fluorinated counterparts. This compound and its isomers serve as starting materials for multi-step syntheses that yield complex active pharmaceutical ingredients (APIs) and agrochemicals. The synthesis of new medicines and pesticides often relies on the availability of such highly functionalized intermediates.

Table 1: Examples of Related Precursors and Their Applications

Compound NameCAS NumberApplication AreaReference
3,4-Dichlorobenzotrifluoride (B146526)328-84-7Intermediate for medicines, agricultural chemicals, and dyes.
2-Chloro-3,4-difluoronitrobenzene169468-83-1A versatile building block in organic synthesis.
2,6-Dichloro-3-fluorobenzonitrileNot AvailableIntermediate in the synthesis of pharmaceuticals and plant protection agents.
4-Chlorobenzotrifluoride (B24415)98-56-6Precursor for crop protection chemicals, insecticides, and pharmaceuticals.

Design and Synthesis of Fluorinated Liquid Crystal Materials

Fluorinated compounds are integral to the design of modern liquid crystal displays (LCDs) due to their unique dielectric and optical properties. While direct studies detailing the use of this compound in liquid crystal synthesis are not prominent in the reviewed literature, its structural features are highly relevant to this field. The high polarity of C-F bonds and the rigid aromatic core are desirable characteristics for liquid crystal molecules. The introduction of multiple fluorine atoms can modulate key properties such as dielectric anisotropy, viscosity, and thermal stability. The trifluoromethyl group, in particular, is often used to enhance the performance of liquid crystal mixtures. Therefore, this compound represents a potential, albeit specialized, building block for creating novel liquid crystal materials with tailored properties.

Development of High-Performance Fluorinated Polymers and Specialty Organic Chemicals

Fluoropolymers are a class of high-performance materials known for their exceptional chemical inertness, thermal stability, and low friction coefficients, properties conferred by the strength of the carbon-fluorine bond. These polymers are essential in demanding applications across electronics, energy, and transportation.

This compound can serve as a monomer or a precursor to a monomer for creating specialty fluorinated polymers. The chlorine atom on the aromatic ring acts as a reactive site for polymerization reactions. For example, it could potentially undergo nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions (like Ullmann or Suzuki coupling) to form a polymer backbone. Incorporating the difluoro- and trifluoromethyl-substituted phenyl ring into a polymer chain would be expected to yield a material with high thermal resistance, chemical durability, and specific dielectric properties, making it suitable for use as a specialty organic chemical in advanced technology sectors.

Applications in Ligand Design for Catalysis and Coordination Chemistry

The electronic nature of this compound makes it an interesting scaffold for designing ligands used in transition-metal catalysis. The powerful electron-withdrawing effect of the -CF3 group and the fluorine atoms significantly lowers the electron density of the aromatic ring. When this ring system is incorporated into a larger ligand structure (e.g., a phosphine (B1218219) or N-heterocyclic carbene), it can profoundly influence the electronic properties of the metal center to which it is coordinated. This electronic tuning can enhance the catalytic activity, selectivity, or stability of a catalyst. The chlorine atom also provides a convenient attachment point for elaborating the ligand structure. While specific examples of its use are not widely documented, its inherent properties make it a candidate for academic research in the development of new, highly efficient catalytic systems.

Vii. Theoretical and Computational Chemistry Studies of 2 Chloro 3,4 Difluorobenzotrifluoride

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

No specific studies employing quantum chemical calculations to analyze the electronic structure and bonding of 2-Chloro-3,4-difluorobenzotrifluoride were identified.

There are no available research findings that utilize Density Functional Theory (DFT) to determine the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the electrostatic potential of this compound.

A search for studies using ab initio methods for precise energy and structural predictions of this specific compound yielded no results.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

No publications detailing molecular dynamics simulations to explore the conformational landscapes or solvation effects of this compound could be located.

Computational Elucidation of Reaction Pathways and Transition States

There is no available research on the computational elucidation of reaction pathways or the identification of transition states involving this compound.

In Silico Prediction of Reactivity and Selectivity in Organic Transformations

No in silico studies predicting the reactivity and selectivity of this compound in organic transformations have been published.

Viii. Environmental Persistence and Degradation Pathways Research Focus

Investigating Abiotic Degradation Mechanisms in Environmental Media

Abiotic degradation processes, which are independent of biological activity, play a significant role in the transformation of synthetic chemicals in the environment. For 2-Chloro-3,4-difluorobenzotrifluoride, the primary abiotic degradation pathways of concern are photodegradation and hydrolysis.

Photodegradation, or photolysis, involves the breakdown of a chemical by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. For aromatic compounds like this compound, direct photolysis in the atmosphere and in surface waters is a potential degradation route. The presence of chromophores, such as the benzene (B151609) ring and the carbon-chlorine bond, suggests that the compound may absorb environmentally relevant wavelengths of light.

Research on the photodegradation of similar chlorinated and fluorinated aromatic compounds indicates that the primary mechanism often involves the homolytic cleavage of the carbon-halogen bond. In the case of this compound, the carbon-chlorine bond is generally more susceptible to photolytic cleavage than the carbon-fluorine bonds due to its lower bond energy. This process would lead to the formation of a defluorinated or dechlorinated radical, which can then undergo further reactions with other atmospheric or aquatic species.

Hypothetical Photodegradation Products of this compound:

Parent Compound Potential Primary Photoproducts Subsequent Transformation Products
This compound3,4-Difluorobenzotrifluoride (B53430) radical3,4-Difluorophenol, Difluorobenzoic acids
2-Chloro-3,4-difluorophenyl radicalFurther fragmentation and oxidation products

It is important to note that the rate and extent of photodegradation are highly dependent on environmental conditions such as light intensity, the presence of photosensitizers (e.g., dissolved organic matter in water), and the environmental medium (air, water, or soil surface).

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of this compound to hydrolysis under typical environmental pH conditions (pH 5-9) is expected to be low. The trifluoromethyl group (-CF3) is known to be highly resistant to hydrolysis. chemcess.com Similarly, the carbon-fluorine bonds on the aromatic ring are very strong and not readily hydrolyzed. The carbon-chlorine bond is more susceptible to nucleophilic attack by water, but its reactivity is influenced by the electron-withdrawing effects of the adjacent fluorine and trifluoromethyl groups.

While data specific to this compound is limited, studies on other chlorinated benzotrifluorides suggest that hydrolysis is generally a slow process. chemcess.com The hydrolysis of benzotrichloride (B165768), a related compound, is known to occur, but the presence of fluorine atoms in this compound is expected to stabilize the molecule against such reactions. nih.gov

Illustrative Hydrolysis Half-life Data for Structurally Similar Compounds:

Compound pH Temperature (°C) Estimated Half-life
4-Chlorobenzotrifluoride (B24415)725> 1 year
3,4-Dichlorobenzotrifluoride (B146526)725> 1 year

Microbial Metabolism and Biotransformation Pathways

The biodegradation of halogenated aromatic compounds by microorganisms is a key process in their environmental removal. The presence of multiple halogen substituents on the aromatic ring of this compound presents a significant challenge to microbial degradation.

Research on the microbial degradation of chlorinated benzenes and fluorinated aromatic compounds suggests that both aerobic and anaerobic pathways could potentially be involved in the transformation of this compound. nih.govnih.gov

Under aerobic conditions, the initial step in the degradation of chlorinated benzenes often involves the action of dioxygenase enzymes, which incorporate two hydroxyl groups into the aromatic ring to form a diol. nih.govasm.org This intermediate can then undergo further enzymatic reactions, leading to ring cleavage and eventual mineralization. However, the presence of the trifluoromethyl group can hinder this process.

Under anaerobic conditions, reductive dehalogenation is a more common pathway for highly chlorinated compounds. In this process, the halogen atom is removed and replaced by a hydrogen atom. For this compound, the chlorine atom would likely be the first to be removed.

Hypothetical Microbial Degradation Pathways for this compound:

Condition Initial Step Key Intermediates Potential End Products
Aerobic DioxygenationChlorodifluorocatecholsRing cleavage products, CO2, Cl-, F-
Anaerobic Reductive Dechlorination3,4-DifluorobenzotrifluorideFurther dehalogenated products

It is important to emphasize that the biodegradation of highly halogenated compounds is often slow and may require specialized microbial communities. The specific microorganisms capable of degrading this compound have not yet been identified.

Environmental Fate Modeling and Distribution in Multi-Compartment Systems

Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment. These models use the physicochemical properties of a compound, such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow), to estimate its partitioning between different environmental compartments (air, water, soil, sediment, and biota). nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate these physicochemical properties when experimental data are unavailable. ecetoc.orgnih.gov For this compound, QSAR predictions would be essential for parameterizing environmental fate models.

Estimated Physicochemical Properties for Environmental Fate Modeling (QSAR-based):

Property Estimated Value Implication for Environmental Fate
Log Kow (Octanol-Water Partition Coefficient) 4.0 - 4.5High potential for bioaccumulation in fatty tissues and sorption to organic matter in soil and sediment.
Vapor Pressure (at 25°C) 0.1 - 0.5 kPaModerate volatility, suggesting potential for atmospheric transport.
Water Solubility (at 25°C) 1 - 10 mg/LLow water solubility, consistent with its hydrophobic nature.

These values are estimates based on QSAR models for structurally similar compounds and should be used with caution in the absence of experimental data.

Based on these estimated properties, environmental fate models would likely predict that this compound, if released into the environment, would partition significantly to soil and sediment due to its high Kow. Its moderate volatility also suggests that atmospheric transport could be a relevant distribution pathway.

Analytical Methodologies for Environmental Detection and Quantitation

The development of sensitive and selective analytical methods is a prerequisite for monitoring the presence and concentration of this compound in environmental samples. Given its chemical structure, gas chromatography (GC) coupled with a sensitive detector is the most suitable analytical technique. researchgate.netcdc.gov

For sample preparation, extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be employed to isolate the compound from complex environmental matrices like water, soil, and sediment. nih.gov

Overview of Analytical Techniques for this compound:

Analytical Step Method Details and Considerations
Sample Extraction (Water) Liquid-Liquid Extraction (LLE) with a non-polar solvent (e.g., hexane, dichloromethane). Solid-Phase Extraction (SPE) with a C18 or similar sorbent.LLE is a classic technique, while SPE offers advantages in terms of reduced solvent consumption and potential for automation.
Sample Extraction (Soil/Sediment) Pressurized Liquid Extraction (PLE) or Soxhlet extraction with an organic solvent.PLE is generally faster and uses less solvent than traditional Soxhlet extraction.
Instrumental Analysis Gas Chromatography-Mass Spectrometry (GC-MS). Gas Chromatography with Electron Capture Detector (GC-ECD).GC-MS provides high selectivity and confirmatory identification based on the mass spectrum. GC-ECD is highly sensitive to halogenated compounds.
Quantification Internal or external standard calibration.The use of a structurally similar, isotopically labeled internal standard is recommended for the most accurate quantification.

The limits of detection (LOD) and quantification (LOQ) for these methods would need to be established through rigorous validation studies to ensure they are sufficiently low to detect environmentally relevant concentrations.

Ix. Future Research Trajectories and Unexplored Frontiers

Development of Sustainable and Green Chemistry Synthetic Methodologies

Traditional methods for synthesizing halogenated and fluorinated aromatic compounds often rely on harsh conditions, hazardous reagents, and multi-step processes that generate significant waste. nih.govacs.orgrsc.org Future research will undoubtedly focus on developing more sustainable and environmentally benign synthetic routes to 2-Chloro-3,4-difluorobenzotrifluoride and its derivatives.

Key areas of investigation will include:

Catalytic C-H Activation: Direct, regioselective C-H chlorination and fluorination of a benzotrifluoride (B45747) precursor represents a highly atom-economical approach. nih.gov Research into transition-metal or organocatalytic systems that can selectively functionalize specific positions on the aromatic ring would eliminate the need for pre-functionalized starting materials and reduce waste streams. nih.govmdpi.com

Photocatalysis and Electrocatalysis: Visible-light photoredox catalysis and electrochemical methods offer green alternatives for halogenation and trifluoromethylation reactions. acs.orgmdpi.com These techniques often proceed under mild conditions, reduce reliance on stoichiometric, toxic reagents, and can offer unique selectivities. rsc.orgmdpi.com Developing a photocatalytic or electrochemical pathway to the target molecule from simpler precursors is a promising frontier.

Continuous Flow Synthesis: Migrating the synthesis to continuous flow reactors can enhance safety, improve reaction control, and facilitate scaling. google.com For reactions involving hazardous intermediates or high pressures, such as certain fluorination steps, flow chemistry provides a more controlled environment. google.comacs.org An industrial method for the continuous fluorination of benzotrichloride (B165768) to benzotrifluoride has already been developed, suggesting that similar principles could be applied to more complex derivatives. google.com

Bio-based Feedstocks: A long-term goal in green chemistry is the use of renewable starting materials. Research could explore linking bio-derived platform molecules, such as those from furfural, to fluorinated synthons, aiming for a more sustainable chemical supply chain. mdpi.com

A comparative table of potential synthetic approaches is presented below.

MethodTraditional ApproachPotential Green Chemistry ApproachAdvantages of Green Approach
Chlorination Use of molecular chlorine gas with Friedel-Crafts catalysts (e.g., FeCl₃). rsc.orgElectrochemical chlorination using a safer chlorine source (e.g., Cl₃CCN) or catalyst-free methods. acs.orgrsc.orgEnhanced safety, reduced hazardous waste, milder conditions.
Fluorination Halogen exchange (Halex) reactions requiring high temperatures and polar aprotic solvents. nih.govLate-stage catalytic C-H fluorination or photocatalytic methods. mdpi.comrsc.orgHigher functional group tolerance, improved regioselectivity, lower energy consumption.
Process Batch processing with multiple work-up and isolation steps.Continuous flow synthesis with integrated purification. google.comImproved safety and scalability, higher consistency and yield.

Discovery of Novel Catalytic Applications for this compound

While often viewed as an intermediate, the inherent properties of this compound suggest it could play a role in catalysis, either directly or as a key component of a catalytic system.

As a Ligand or Pre-ligand: The electron-withdrawing nature of the fluorine and trifluoromethyl groups can significantly modulate the electronic properties of the aromatic ring. This makes it a candidate for use as a ligand in transition-metal catalysis. The specific electronic tuning afforded by its substitution pattern could stabilize metal centers in specific oxidation states or influence the kinetics and selectivity of catalytic cycles.

In C-F Bond Activation Catalysis: Research into the catalytic cleavage of strong C-F bonds is a significant area of interest. acs.org While challenging, developing catalysts that can selectively activate one of the C-F bonds on the benzotrifluoride moiety could open up new pathways for its derivatization. Conversely, the compound itself could be used as a model substrate to test the efficacy of new catalysts designed for C-F activation.

As a Specialized Solvent: Benzotrifluoride (BTF) and its derivatives are recognized as useful solvents for organic and fluorous synthesis due to their unique polarity, thermal stability, and ability to dissolve a wide range of compounds. researchgate.net The specific polarity and inertness of this compound could make it a valuable solvent for reactions where traditional solvents are unsuitable, particularly in radical reactions or transition-metal-catalyzed processes. researchgate.net

Rational Design of Bioactive Molecules Based on the this compound Scaffold

The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. nih.govresearchgate.netnih.gov These groups can improve metabolic stability, bioavailability, lipophilicity, and binding affinity. rsc.orgnih.gov The this compound scaffold is therefore a highly attractive starting point for the rational design of new bioactive molecules.

Future research directions include:

Bioisosteric Replacement: The trifluoromethyl group is a known bioisostere for other groups, such as the nitro group or even a methyl group, and can lead to improved potency and metabolic stability. nih.govelsevierpure.comresearchgate.netlboro.ac.uk The entire 2-chloro-3,4-difluorophenyl moiety can be used as a bioisosteric replacement for other substituted aromatic rings in known pharmacophores to fine-tune activity and ADME (absorption, distribution, metabolism, and excretion) properties.

Scaffold for Fragment-Based Drug Discovery (FBDD): The compound itself can be considered a "fragment" that can be elaborated upon. acs.org By using cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the chlorine position or by activating a C-F or C-H bond, medicinal chemists can systematically build more complex molecules and explore structure-activity relationships (SAR) to develop potent and selective inhibitors or modulators for various biological targets.

Targeting Protein-Protein Interactions: The unique electronic surface of this polyhalogenated scaffold could be exploited to design molecules that disrupt protein-protein interactions, a challenging but increasingly important area of drug discovery.

The table below summarizes the potential benefits of using this scaffold in drug design.

PropertyContribution of the this compound Scaffold
Metabolic Stability The C-F and C-CF₃ bonds are very strong and resistant to metabolic cleavage by cytochrome P450 enzymes, potentially increasing the half-life of a drug. rsc.orgresearchgate.net
Lipophilicity The fluorine and CF₃ groups increase lipophilicity, which can enhance membrane permeability and cell uptake. This property can be fine-tuned by further derivatization. nih.gov
Binding Affinity Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole interactions, enhancing binding affinity and potency. nih.gov
Conformational Control The steric bulk and electronic effects of the substituents can lock the molecule into a specific conformation that is optimal for binding to a biological target. nih.gov

Exploration of Advanced Materials with Tunable Properties

The unique combination of a rigid aromatic core, high polarity from the C-F and C-Cl bonds, and the stable trifluoromethyl group makes this compound an intriguing building block for advanced materials.

Fluorinated Polymers: Incorporation of this monomer into polymer backbones could yield materials with desirable properties. Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy. researchgate.netresearchgate.net Polymers derived from this compound could find applications as high-performance coatings, membranes, or advanced dielectrics. A novel fluorinated diamine monomer based on trifluoroacetophenone has been successfully used to create new polyimides. kpi.ua

Liquid Crystals: The design of liquid crystals often involves the use of polar substituents on rigid cores to control properties like dielectric anisotropy and mesophase behavior. rsc.orgbiointerfaceresearch.com The significant dipole moment arising from the multiple halogen substituents on the this compound core could be exploited. By incorporating this unit into larger mesogenic structures, it may be possible to create novel liquid crystal materials with specific electro-optical properties suitable for display technologies. mdpi.comnih.gov

Porous Polymers: Hypercrosslinked polymers (HCPs) containing fluorine have been synthesized for applications like oil adsorption. rsc.org Using this compound as a monomer or cross-linker in such syntheses could create porous materials with tailored surface properties (hydrophobicity/oleophobicity) for separation science or gas storage.

Material ClassPotential Property Enhancement from ScaffoldPotential Application
Polymers Increased thermal stability, chemical inertness, low dielectric constant, low surface energy. kpi.uaHigh-performance coatings, electronic components, separation membranes.
Liquid Crystals High dielectric anisotropy, modified mesophase stability, tunable optical properties. rsc.orgAdvanced liquid crystal displays (LCDs), optical switches.
Porous Materials Tunable surface energy (hydrophobicity), enhanced chemical stability. rsc.orgSelective sorbents for environmental remediation, gas separation.

Integration of High-Throughput Experimentation and Machine Learning in Chemical Synthesis and Discovery

Future progress in all the aforementioned areas will be significantly accelerated by the adoption of modern automation and computational tools.

High-Throughput Screening (HTS): To rapidly explore the potential of the this compound scaffold, HTS techniques can be employed. sigmaaldrich.combmglabtech.com This could involve screening a library of catalysts for a specific transformation of the molecule or screening a library of its derivatives for biological activity against a panel of targets. HTS is a powerful tool for quickly identifying "hits" that can be further optimized. bmglabtech.comnih.gov

Machine Learning (ML) for Reaction Optimization: ML algorithms can optimize reaction conditions with greater efficiency and less material waste than traditional methods like one-factor-at-a-time (OFAT) or design of experiments (DoE). rsc.orgnih.gov An ML-guided workflow could be used to rapidly find the optimal catalyst, solvent, and temperature for a novel derivatization of this compound, maximizing yield and minimizing impurities. rsc.org

Predictive Modeling: As more data is generated on the properties of molecules containing this scaffold, ML models can be trained to predict properties such as bioactivity, toxicity, or material performance. acs.org This in silico screening can prioritize the synthesis of the most promising candidates, saving significant time and resources.

A hypothetical workflow integrating these technologies is outlined below.

StepTechnologyObjective
1. Library Synthesis Automated Flow ChemistrySynthesize a diverse library of derivatives from this compound using various cross-coupling partners.
2. Reaction Optimization Machine Learning (e.g., Bayesian Optimization)Rapidly optimize the conditions for the library synthesis to ensure high yield and purity across a range of substrates. rsc.org
3. Biological Screening High-Throughput Screening (HTS)Screen the synthesized library against a panel of disease-relevant enzymes or receptors to identify initial "hits". bmglabtech.com
4. Property Prediction Quantitative Structure-Activity Relationship (QSAR) ModelingBuild an ML model based on initial HTS data to predict the activity of virtual compounds and guide the next round of synthesis.
5. Lead Optimization 'Self-Driving' LaboratoryIntegrate synthesis, purification, analysis, and testing in a closed loop, guided by an AI algorithm to rapidly evolve initial hits into lead compounds. acs.org

Q & A

Q. What are the standard synthetic routes for 2-Chloro-3,4-difluorobenzotrifluoride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves halogen exchange reactions, such as fluorination of chlorinated aromatic precursors. A common approach is reacting 3,4-dichlorobenzotrifluoride with fluorinating agents (e.g., KF or HF) in the presence of catalysts like SbF₃ at 120–150°C . Post-synthesis purification is critical; fractional distillation or preparative HPLC under inert atmospheres (N₂/Ar) ensures >98% purity. Monitor reaction progress via GC-MS to detect intermediates like 3-chloro-4-fluorobenzotrifluoride, which may require iterative optimization of temperature and catalyst loading .

Q. Table 1: Comparison of Synthetic Conditions

PrecursorFluorinating AgentCatalystTemp. (°C)Yield (%)Purity (%)
3,4-Dichloro derivativeKFSbF₃1307295
Chloro-nitro analogHFNone1506590

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • ¹⁹F NMR : To resolve fluorine environments (δ -60 to -80 ppm for CF₃ groups; -110 to -120 ppm for aromatic F) .
  • GC-MS : For molecular ion detection (m/z ~215) and fragmentation patterns (e.g., loss of Cl or F groups).
  • FT-IR : Peaks at 1150–1250 cm⁻¹ (C-F stretch) and 750–800 cm⁻¹ (C-Cl stretch) confirm functional groups .
    Cross-validate with elemental analysis (C, H, N, Cl, F) to verify stoichiometry .

Advanced Research Questions

Q. How can reaction pathways involving nucleophilic substitution in this compound be systematically analyzed?

  • Methodological Answer : Design kinetic studies using varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Monitor substitution rates via HPLC or ¹H NMR. For example, reaction with piperidine in DMF at 80°C shows second-order kinetics. Computational modeling (DFT) can predict regioselectivity, highlighting preferential substitution at the 2-chloro position due to steric and electronic effects .

Q. How should researchers address contradictions in thermal stability data for this compound?

  • Methodological Answer : Discrepancies in decomposition temperatures (e.g., 200°C vs. 230°C) may arise from impurities or measurement techniques. Use differential scanning calorimetry (DSC) under controlled heating rates (5–10°C/min) and compare with thermogravimetric analysis (TGA) in both oxidative (air) and inert (N₂) atmospheres. Replicate experiments across labs to isolate variables like moisture content or catalytic trace metals .

Q. What strategies are effective for incorporating this compound into bioactive molecule synthesis?

  • Methodological Answer : The compound serves as a fluorinated building block in agrochemicals and pharmaceuticals. For example, coupling with pyrethroid precursors via Ullmann or Suzuki-Miyaura reactions introduces trifluoromethyl groups, enhancing lipid solubility and metabolic stability . Optimize reaction conditions (e.g., Pd catalysts, ligand systems) to minimize dehalogenation side reactions. Validate bioactivity through in vitro assays (e.g., enzyme inhibition) and ADMET profiling .

Q. How can computational methods predict the environmental fate of this compound?

  • Methodological Answer : Use QSAR models to estimate biodegradation half-lives and partition coefficients (log P, log KOW). Molecular dynamics simulations can assess interactions with soil organic matter or aqueous interfaces. Experimental validation via OECD 301F biodegradation tests and HPLC-MS/MS for metabolite identification (e.g., hydroxylated or dehalogenated derivatives) is critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.